molecular formula C20H18N2O2 B395244 (3E)-3-(2-OXO-2-PHENYLETHYLIDENE)-1H,2H,3H,4H,6H,7H,11BH-PYRAZINO[2,1-A]ISOQUINOLIN-4-ONE

(3E)-3-(2-OXO-2-PHENYLETHYLIDENE)-1H,2H,3H,4H,6H,7H,11BH-PYRAZINO[2,1-A]ISOQUINOLIN-4-ONE

Cat. No.: B395244
M. Wt: 318.4g/mol
InChI Key: NVBGHBKKCNCNGK-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-3-(2-OXO-2-PHENYLETHYLIDENE)-1H,2H,3H,4H,6H,7H,11BH-PYRAZINO[2,1-A]ISOQUINOLIN-4-ONE: is a complex organic compound with a unique structure that combines elements of pyrazino and isoquinolin frameworks

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-(2-OXO-2-PHENYLETHYLIDENE)-1H,2H,3H,4H,6H,7H,11BH-PYRAZINO[2,1-A]ISOQUINOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of an appropriate isoquinoline derivative with a pyrazine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound may be studied for its interactions with biological molecules and its potential as a biochemical probe.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.

Industry

In the industrial sector, the compound may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (3E)-3-(2-OXO-2-PHENYLETHYLIDENE)-1H,2H,3H,4H,6H,7H,11BH-PYRAZINO[2,1-A]ISOQUINOLIN-4-ONE involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific combination of pyrazino and isoquinolin frameworks, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C20H18N2O2

Molecular Weight

318.4g/mol

IUPAC Name

(3E)-3-phenacylidene-2,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one

InChI

InChI=1S/C20H18N2O2/c23-19(15-7-2-1-3-8-15)12-17-20(24)22-11-10-14-6-4-5-9-16(14)18(22)13-21-17/h1-9,12,18,21H,10-11,13H2/b17-12+

InChI Key

NVBGHBKKCNCNGK-SFQUDFHCSA-N

SMILES

C1CN2C(CNC(=CC(=O)C3=CC=CC=C3)C2=O)C4=CC=CC=C41

Isomeric SMILES

C1CN2C(CN/C(=C/C(=O)C3=CC=CC=C3)/C2=O)C4=CC=CC=C41

Canonical SMILES

C1CN2C(CNC(=CC(=O)C3=CC=CC=C3)C2=O)C4=CC=CC=C41

Origin of Product

United States

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